1,4-Bis(4-Cyanostyryl)Benzene
Description
Significance of π-Conjugated Organic Materials in Contemporary Research
π-conjugated organic materials are a cornerstone of modern materials science, distinguished by their molecular structures containing alternating single and double bonds. unibz.it This arrangement facilitates the delocalization of π-electrons, which is fundamental to their characteristic optical and electronic properties. unibz.it These materials are integral to a wide array of applications, including organic electronics, photonics, spintronics, and biomedical devices. unibz.itbeilstein-journals.org
The significance of π-conjugated systems lies in the tunability of their properties through precise chemical synthesis. acs.org By modifying the molecular structure, researchers can control the material's electronic and optical characteristics, as well as its organization at the molecular level, which in turn dictates its performance in the solid state. acs.org This adaptability makes them ideal candidates for a variety of advanced technologies.
A major advantage of these organic materials over traditional inorganic counterparts, like silicon, is their inherent "soft" nature. weiyougroup.org This translates to desirable physical properties such as flexibility and light weight, coupled with the potential for lower-cost manufacturing processes. weiyougroup.org Consequently, π-conjugated polymers and molecules are actively being explored for applications that leverage these benefits, such as flexible solar cells, light-emitting diodes, transistors, and bioelectronic devices. weiyougroup.org
Role in Advanced Functional Materials and Molecular Design Principles
The development of advanced functional materials hinges on the principle of molecular design, where materials are engineered at the molecular level to exhibit specific, targeted properties. umich.edu This involves the strategic synthesis and self-assembly of molecules to create materials for applications in optoelectronics and biomedicine. umich.edu The ultimate goal is to translate molecular-level functions into macroscopic properties through the control of hierarchical structures. uakron.edu
Molecular design principles categorize molecular building blocks into two main types: functional synthons and structural synthons. uakron.edu Functional synthons possess specific molecular functions, such as electronic conductivity or fluorescence, while structural synthons guide the formation of desired structures. uakron.edu By combining these synthons in a modular fashion, researchers can construct complex molecular scaffolds designed for a particular purpose. uakron.edu
Intermolecular interactions, including π-π stacking and hydrogen bonding, play a crucial role in the self-assembly of these materials. ipcms.fr For instance, the arene-perfluoroarene (AP) interaction, which is stronger than conventional π-π stacking, has emerged as a powerful tool for directing the self-assembly process to create functional materials with programmable geometries and electronic properties. rsc.org This level of control is essential for optimizing the performance of materials in applications like photoelectric devices. rsc.org
Overview of Key Research Trajectories for Cyanostyrylbenzenes
Research on cyanostyrylbenzenes, including 1,4-Bis(4-Cyanostyryl)Benzene, follows several key trajectories focused on harnessing their unique photophysical properties. A significant area of investigation is their application as fluorescent materials. For example, 1,4-Bis(o-cyanostyryl)benzene (CSB) has been used as the core component in core-shell nanoparticles with silica (B1680970) shells, which exhibit strong UV absorption and fluorescence emission. acs.orgacs.org The ability to tune the particle size and shell thickness allows for the modification of their optical properties for potential use in sensors and biological labeling. acs.orgacs.org
Another important research direction is the exploration of their nonlinear optical properties. Derivatives of 1,4-Bis(cyanostyryl)benzene have been designed as quadrupolar molecules that show aggregation-enhanced two-photon absorption and up-converted fluorescence. rsc.org These properties are highly dependent on the molecular structure and the surrounding solvent environment, exhibiting strong solvatochromism. rsc.org
Furthermore, research extends to the development of "smart" materials that respond to external stimuli. A bis(cyanostyryl)benzene fluorophore has been shown to exhibit mechanochromic luminescence, changing its fluorescence color upon grinding due to a transformation from a crystalline to an amorphous state. nih.gov This same material also displays a photoinduced emission color change in its amorphous state, a property that can be used for patterning the emission color of films. nih.gov Additionally, the introduction of chirality into 1,4-bis(β-cyanostyryl)benzene derivatives has led to the creation of liquid crystals with high circularly polarized luminescence, a property of great interest for advanced optical technologies. researchgate.net The cyano groups in these molecules can also participate in halogen bonding, enabling the construction of multicomponent supramolecular assemblies with altered optical properties. oup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[4-[2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAMJMIIHTGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207978 | |
| Record name | 4,4′-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13001-40-6 | |
| Record name | 4,4′-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13001-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4′-(1,4-Phenylenedi-2,1-ethenediyl)bis[benzonitrile] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1,4-Bis(4-Cyanostyryl)Benzene and its Analogs
Wittig and Heck Coupling Reactions as Foundational Approaches
The Wittig reaction and its variants, alongside the Heck coupling reaction, represent cornerstone methodologies for the synthesis of alkenes, including distyrylbenzene derivatives.
The Wittig reaction provides a reliable route to form the carbon-carbon double bonds in the target molecule. This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of terephthaldehyde with a phosphorus ylide derived from a 4-cyanobenzyl halide. A closely related and often more advantageous method is the Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction that uses phosphonate carbanions. The HWE reaction often provides higher yields and easier purification, as the phosphate byproduct is water-soluble. For instance, the synthesis of the analogous 1,4-bis(o-cyanostyryl)benzene can be achieved by reacting terephthalaldehyde with diethyl o-cyanobenzylphosphonate in the presence of a base like sodium methoxide in a solvent such as dimethylformamide (DMF) google.com. This approach is highly adaptable for the synthesis of the 4-cyano isomer.
The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is another powerful tool for constructing the styryl linkages. organic-chemistry.orgmdpi.com This reaction offers excellent control over the stereochemistry, typically favoring the formation of the trans isomer. The synthesis of this compound via a double Heck reaction would involve reacting 1,4-dihalobenzene (e.g., 1,4-dibromobenzene or 1,4-diiodobenzene) with two equivalents of 4-cyanostyrene in the presence of a palladium catalyst and a base. One-pot, five-component approaches combining Wittig olefination and Heck reactions have been developed for the efficient synthesis of other distyrylbenzene derivatives nih.gov.
| Reaction | Reactants | Typical Reagents | Key Advantages |
| Wittig/HWE | Terephthaldehyde, 4-Cyanobenzylphosphonium salt or phosphonate | Strong base (e.g., NaH, NaOMe) | Fixes double bond location |
| Heck Coupling | 1,4-Dihalobenzene, 4-Cyanostyrene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., K2CO3, Et3N) | High trans selectivity |
Knoevenagel Condensation Approaches for Functionalized Oligophenylene Systems
The Knoevenagel condensation is an effective method for forming carbon-carbon double bonds, particularly when the methylene group is activated by two electron-withdrawing groups. It is a modification of the aldol condensation sigmaaldrich.com. This reaction is particularly useful for synthesizing derivatives of this compound that have additional activating groups on the vinyl carbon.
A pertinent example is the synthesis of 1,4-bis(α-cyano-4-methoxystyryl)benzene. This compound was prepared through the Knoevenagel reaction of terephthaldicarboxyaldehyde with (4-methoxyphenyl)acetonitrile researchgate.net. The reaction is typically catalyzed by a weak base. The presence of the cyano group on the methylene carbon of the acetonitrile derivative makes the protons acidic enough to be removed by a mild base, facilitating the condensation with the aldehyde groups of the terephthaldehyde. This approach offers a direct route to α-cyano-substituted distyrylbenzenes.
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| Terephthaldicarboxyaldehyde | (4-Methoxyphenyl)acetonitrile | t-BuOK, Bu4NOH | 1,4-Bis(α-cyano-4-methoxystyryl)benzene |
Base-Catalyzed Condensation Reactions: Reaction Mechanisms and Conditions
Base-catalyzed condensation reactions, such as the Claisen-Schmidt reaction (a type of crossed-aldol condensation), are fundamental in organic synthesis for forming α,β-unsaturated carbonyl compounds. While not directly producing this compound, the principles are applicable to the synthesis of its precursors or related structures.
The general mechanism involves the deprotonation of an α-carbon to a carbonyl group by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another molecule (an aldehyde or ketone). The resulting β-hydroxy carbonyl compound can then undergo dehydration to form an α,β-unsaturated system. To synthesize a distyrylbenzene structure via this route, one might envision a reaction between terephthaldehyde and a compound containing an activated methylene group flanked by a cyano group and another activating group, although this specific application is less common than the Wittig or Heck reactions for this target molecule. The reaction conditions typically involve a strong base like sodium hydroxide or potassium hydroxide in an alcohol solvent.
Reaction Mechanisms and Mechanistic Insights in Synthesis
Role of Catalysts and Reagents in Stereoselective Synthesis
The stereochemistry of the vinyl linkages in this compound is crucial for its properties. The formation of either the cis (Z) or trans (E) isomer is highly dependent on the reaction mechanism and the reagents used.
In the Wittig reaction , the stereoselectivity is influenced by the stability of the phosphorus ylide. Unstabilized ylides (where the group attached to the carbanion is alkyl) typically lead to the Z-alkene, while stabilized ylides (with electron-withdrawing groups like cyano or ester) favor the formation of the E-alkene quora.comwikipedia.org. This is because the initial addition of a stabilized ylide to the aldehyde is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which then collapses to the E-alkene. For semi-stabilized ylides, such as the one derived from 4-cyanobenzylphosphonium salt, a mixture of isomers can be expected, though conditions can be tuned to favor one over the other wikipedia.org.
The Heck reaction is renowned for its high trans selectivity organic-chemistry.org. The mechanism involves a syn-addition of the aryl-palladium species to the alkene, followed by a syn-β-hydride elimination. This sequence of events predominantly leads to the formation of the E-isomer. The choice of palladium catalyst and ligands can further enhance this selectivity. For example, phosphine ligands play a critical role in the catalytic cycle, and their steric and electronic properties can influence the efficiency and selectivity of the reaction.
| Reaction | Reagent Type | Predominant Isomer | Mechanistic Rationale |
| Wittig | Stabilized Ylide | E (trans) | Reversible formation of thermodynamically stable anti-oxaphosphetane |
| Wittig | Unstabilized Ylide | Z (cis) | Irreversible and kinetically controlled formation of syn-oxaphosphetane |
| Heck | Standard conditions | E (trans) | Syn-addition followed by syn-β-hydride elimination |
Solvent Effects and Reaction Kinetics in Optimized Synthesis
The choice of solvent can have a significant impact on the rate, yield, and sometimes even the selectivity of the synthesis of this compound.
In the Wittig reaction , polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used. The presence of lithium salts can also affect the stereochemical outcome, often increasing the proportion of the Z-isomer by promoting a different pathway for the decomposition of the betaine intermediate wikipedia.org.
For the Heck reaction , polar aprotic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), or acetonitrile are typical choices. The solvent must be able to dissolve the palladium catalyst, the base, and the organic substrates. The polarity of the solvent can influence the stability of the charged intermediates in the catalytic cycle. Studies on related distyrylbenzene chromophores have shown that solvent polarity can have a nonmonotonic effect on their photophysical properties, which underscores the importance of the solvent environment not just for the reaction but also for the final application of the material nih.gov. For instance, in some Heck couplings, a combination of water and an organic base like triethylamine can be effective, highlighting the diverse solvent systems that can be employed researchgate.net. The reaction kinetics are influenced by temperature, catalyst loading, and the nature of the halide (iodides are more reactive than bromides).
Optimization of Synthesis and Purification Strategies
The efficient synthesis and rigorous purification of this compound are critical for ensuring the reproducibility of its properties and the performance of devices fabricated from it.
The synthesis of this compound is commonly achieved through olefination reactions such as the Wittig-Horner or Knoevenagel condensation. Optimization of these synthetic routes is crucial for maximizing product yield and improving process efficiency.
The Wittig-Horner reaction , a modification of the Wittig reaction, is a widely employed method for the synthesis of stilbene derivatives with high (E)-selectivity. organic-chemistry.org This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. In the context of this compound synthesis, this would typically involve the reaction of terephthalaldehyde with the ylide generated from (4-cyanobenzyl)phosphonic acid diethyl ester. Key parameters that can be optimized to enhance the yield include the choice of base, solvent, and reaction temperature. Strong bases such as sodium hydride (NaH) or sodium methoxide (NaOMe) are often used to generate the phosphonate carbanion. organic-chemistry.org The solvent system also plays a critical role, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being common choices. The use of ultrasound has also been reported to improve the yields of Wittig and Wittig-Horner reactions. nih.gov
The Knoevenagel condensation offers an alternative synthetic pathway. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. For the synthesis of this compound, terephthalaldehyde can be reacted with 4-cyanophenylacetonitrile. The choice of catalyst is paramount for high yields in the Knoevenagel condensation. While traditional catalysts include amines like piperidine, recent advancements have explored the use of ionic liquids and other catalysts to improve reaction rates and yields under milder conditions. scielo.org.mxnih.govresearchgate.net For instance, the use of diisopropylethylammonium acetate (DIPEAc) has been shown to be an effective catalyst for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, affording high yields. scielo.org.mx
Table 1: Comparison of Synthetic Methodologies for Yield Enhancement
| Parameter | Wittig-Horner Reaction | Knoevenagel Condensation |
| Reactants | Terephthalaldehyde, (4-cyanobenzyl)phosphonic acid diethyl ester | Terephthalaldehyde, 4-cyanophenylacetonitrile |
| Typical Bases/Catalysts | NaH, NaOMe, BuLi organic-chemistry.org | Piperidine, DIPEAc, Ionic Liquids scielo.org.mx |
| Common Solvents | THF, DMF | Benzene (B151609), Hexane scielo.org.mxnih.gov |
| Key Optimization Factors | Base strength, solvent polarity, temperature, use of sonication nih.gov | Catalyst selection, reaction time, removal of water byproduct |
| Potential Advantages | High (E)-selectivity, well-established methodology | Milder reaction conditions, potential for catalyst recycling |
Process efficiency can be further improved by implementing continuous flow synthesis, which can offer better control over reaction parameters, reduced reaction times, and easier scalability compared to batch processes.
Achieving high purity is essential for the application of this compound in areas such as organic electronics, where impurities can significantly impact device performance. Beyond standard techniques like recrystallization and column chromatography, advanced methodologies are employed to obtain highly pure materials.
Sublimation is a powerful technique for purifying organic solids that have a sufficiently high vapor pressure. aip.org The process involves heating the solid under vacuum, causing it to transition directly into the gas phase, and then condensing the vapor back into a solid on a cooled surface, leaving non-volatile impurities behind. For stilbene derivatives, vacuum sublimation is a common and effective purification method. aip.org The efficiency of sublimation can be enhanced by carefully controlling the temperature gradient and the vacuum level.
Zone refining is another advanced purification technique that can yield materials of very high purity. britannica.combyjus.comprinceton.eduunacademy.com This method is based on the principle that impurities are typically more soluble in the molten state of a substance than in its solid state. byjus.com In practice, a narrow molten zone is passed slowly along a solid ingot of the material. As the zone moves, it carries the impurities with it, concentrating them at one end of the ingot, which can then be discarded. This process can be repeated multiple times to achieve ultra-high purity. Zone refining is particularly effective for organic compounds that are thermally stable in their molten state. britannica.com
Table 2: Overview of Advanced Purification Methodologies
| Technique | Principle | Applicability to this compound | Key Parameters for Optimization |
| Sublimation | Solid to vapor to solid phase transition under vacuum. aip.org | Highly suitable for thermally stable stilbene derivatives. aip.org | Temperature, pressure (vacuum level), apparatus geometry. google.com |
| Zone Refining | Segregation of impurities based on their differential solubility in the solid and molten phases. byjus.com | Potentially applicable if the compound is thermally stable in the melt. | Zone travel rate, zone length, number of passes. mdpi.com |
Derivatization Strategies and Structural Modifications
Structural modifications of this compound can be employed to tune its physical and chemical properties for specific applications. One such modification is the reduction of the styryl double bonds to yield saturated analogs.
The reduction of the carbon-carbon double bonds in the styryl moieties of this compound leads to the formation of its saturated analog, 1,4-Bis(4-cyanoethyl)benzene. This transformation from a conjugated, rigid structure to a more flexible, saturated one can significantly alter the compound's properties, such as its fluorescence and thermal behavior.
A common and effective method for the reduction of such double bonds is catalytic hydrogenation . This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov The choice of catalyst is crucial for achieving selective reduction of the double bonds without affecting the cyano groups or the aromatic rings. Catalysts such as palladium on carbon (Pd/C) or Raney nickel are often employed for such transformations. google.com
The synthesis of a closely related saturated analog, 1,4-bis(2-aminoethyl)benzene, has been reported starting from 1,4-phenylenediacetonitrile. This transformation involves the reduction of the nitrile groups to primary amines, which is typically achieved through catalytic hydrogenation using a nickel catalyst under hydrogen pressure and elevated temperature. lookchem.com This indicates that the cyano groups are also susceptible to reduction under certain catalytic hydrogenation conditions. Therefore, to selectively reduce the double bonds of this compound while preserving the nitrile functionalities, milder reaction conditions or more selective catalysts would be required.
Another approach is catalytic transfer hydrogenation , which utilizes a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. google.comsioc-journal.cnresearchgate.net Common hydrogen donors include hydrazine, formic acid, and isopropanol. This method can sometimes offer improved selectivity compared to direct hydrogenation. For instance, transfer hydrogenation of nitriles using amine donors in the presence of a Raney nickel catalyst has been demonstrated. google.com
Table 3: Methods for the Reduction of this compound
| Reduction Method | Reagents and Catalysts | Target Transformation | Potential Challenges |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Reduction of C=C double bonds | Potential for concurrent reduction of cyano groups and aromatic rings under harsh conditions. nih.gov |
| Catalytic Transfer Hydrogenation | Hydrazine, Formic acid, Isopropanol with a metal catalyst (e.g., Raney Ni) google.com | Selective reduction of C=C double bonds | Optimization of catalyst and hydrogen donor to achieve desired selectivity. |
The successful synthesis of the saturated analog provides a pathway to new materials with potentially different optical, electronic, and conformational properties compared to the parent conjugated compound.
Advanced Spectroscopic and Computational Characterization
Spectroscopic Techniques for Structural Elucidation and Electronic States
Spectroscopic analysis is fundamental to confirming the chemical identity and purity of 1,4-Bis(4-Cyanostyryl)Benzene and to probing its electronic behavior. Each technique offers a unique window into the molecule's properties.
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the characteristic functional groups within the this compound molecule. The FT-IR spectrum provides a vibrational fingerprint, with specific absorption bands corresponding to the stretching and bending modes of the bonds present.
Key vibrational modes for this compound include the sharp and intense stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2220-2240 cm⁻¹ for aromatic nitriles due to conjugation. The presence of the trans-vinylene C=C bonds is confirmed by a stretching vibration peak around 1600 cm⁻¹. Aromatic C=C stretching vibrations from the benzene (B151609) rings give rise to a series of sharp peaks in the 1400-1620 cm⁻¹ region. Furthermore, C-H stretching vibrations of the aromatic rings are expected to appear between 3000 and 3100 cm⁻¹. The substitution pattern of the benzene rings can also be inferred from the C-H out-of-plane bending vibrations in the lower wavenumber region. For a 1,4-disubstituted benzene ring, a strong absorption band is typically observed in the range of 800-840 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |
| Alkene (C=C) | Stretching | ~1600 | Medium |
| Aromatic (C=C) | Ring Stretching | 1400 - 1620 | Medium to Weak |
| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium |
| 1,4-Disubstituted Benzene | C-H Out-of-plane Bending | 800 - 840 | Strong |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
In the ¹H NMR spectrum, the protons on the central benzene ring are expected to appear as a singlet due to their chemical equivalence. The protons of the vinyl groups will likely appear as doublets in the olefinic region (typically 6.5-7.5 ppm), with a large coupling constant characteristic of a trans configuration. The protons on the terminal cyanophenyl rings will exhibit a more complex splitting pattern, likely appearing as two doublets corresponding to the protons ortho and meta to the cyano group.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon of the nitrile group is expected to have a chemical shift in the range of 110-120 ppm. The sp² hybridized carbons of the benzene rings and the vinyl groups will resonate in the region of 120-150 ppm. The symmetry of the molecule will result in a reduced number of signals compared to the total number of carbon atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Central Benzene (CH) | Singlet, ~7.6 | ~137 |
| Vinyl (CH) | Doublets, ~7.0-7.5 | ~128-135 |
| Cyanophenyl (CH) | Doublets, ~7.6-7.8 | ~127-133 |
| Quaternary Carbons | - | ~118 (C≡N), ~138-142 (Aromatic C) |
Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within the molecule. For this compound, the extended π-conjugated system gives rise to strong absorption in the UV-Vis region. The spectrum is typically characterized by an intense absorption band corresponding to the π-π* electronic transition. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation; longer conjugated systems generally absorb at longer wavelengths shimadzu.com. For similar bis-styrylbenzene derivatives, the main absorption peaks are observed in the range of 350-450 nm shimadzu.com.
The optical band gap (Eg) of the material can be estimated from the onset of the absorption edge in the UV-Vis spectrum using the Tauc plot method. This value is crucial for understanding the semiconductor properties of the material and its potential use in optoelectronic devices. The presence of electron-withdrawing cyano groups can influence the energy levels of the molecular orbitals and thus affect the absorption spectrum and the optical gap.
Interactive Data Table: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value |
| Absorption Maximum (λmax) | 350 - 450 nm |
| Molar Absorptivity (ε) | High (indicative of π-π* transition) |
| Optical Band Gap (Eg) | ~2.5 - 3.0 eV |
Photoluminescence (PL) spectroscopy provides information about the emissive properties of this compound. Upon excitation with UV or visible light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum reveals the wavelength of the emitted light, which is typically red-shifted compared to the absorption spectrum (Stokes shift).
In dilute solutions, this compound derivatives are known to exhibit strong fluorescence researchgate.net. For instance, a derivative, CSB-5, shows green fluorescence in chloroform with an emission maximum at 507 nm nih.gov. The fluorescence quantum yield, a measure of the efficiency of the emission process, is an important parameter determined by this technique.
In the solid state, the emission characteristics can be significantly different due to intermolecular interactions. Aggregation-induced emission (AIE) is a phenomenon observed in some cyanostyryl derivatives, where the fluorescence is enhanced in the aggregated or solid state. Conversely, aggregation-caused quenching (ACQ) can also occur. Crystalline samples of a similar compound, CSB-5, exhibited orange fluorescence with an emission maximum at 620 nm, which was attributed to excimer emission resulting from strong intermolecular π-π stacking nih.govresearchgate.net. The solid-state emission is highly dependent on the molecular packing and morphology.
Interactive Data Table: Photoluminescence Characteristics of a Related Bis(cyanostyryl)benzene Derivative (CSB-5)
| State | Excitation Wavelength (nm) | Emission Maximum (λem,max) (nm) | Observed Color |
| Chloroform Solution | ~370 | 507 | Green |
| Crystalline Solid | ~400 | 620 | Orange |
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound, which is 332.4 g/mol chemspider.com.
In addition to the molecular ion, the mass spectrum shows a series of fragment ions, which provide valuable information about the structure of the molecule. The fragmentation pattern is characteristic of the compound and can be used for structural confirmation. Common fragmentation pathways for this molecule would likely involve cleavage of the vinyl linkages and the loss of cyano groups. The stability of the aromatic rings would lead to prominent peaks corresponding to fragments containing these moieties.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | 332 | Molecular Ion |
| [M-H]⁺ | 331 | Loss of a hydrogen atom |
| [M-CN]⁺ | 306 | Loss of a cyano group |
| [C₁₆H₁₁N]⁺ | 229 | Fragment containing one cyanostyryl group |
| [C₁₅H₁₁]⁺ | 191 | Styrylbenzene fragment |
| [C₆H₅]⁺ | 77 | Phenyl fragment |
X-ray diffraction (XRD) is the primary technique for determining the three-dimensional arrangement of molecules in the solid state. For this compound, single-crystal XRD can provide precise information about the crystal system, space group, unit cell dimensions, and the exact positions of all atoms in the crystal lattice. This information is crucial for understanding the intermolecular interactions, such as π-π stacking and C-H···N hydrogen bonds, which govern the solid-state properties of the material. A search of the Cambridge Structural Database (CSD) reveals a crystal structure for a related isomer, 2,2'-(1,4-phenylenedi-2,1-ethenediyl)bis-benzonitrile, with the CCDC number 628795 nih.gov.
Powder XRD is used to analyze the crystalline nature and phase purity of bulk samples. The diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is unique to the crystalline phase of the material. The presence of sharp peaks indicates a high degree of crystallinity. XRD can also be used to study polymorphism, the ability of a compound to exist in more than one crystal structure, which can have a significant impact on its physical and photophysical properties.
Interactive Data Table: Crystallographic Data for a Related Isomer (CCDC 628795)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7066(3) |
| b (Å) | 17.2535(5) |
| c (Å) | 8.4538(2) |
| β (°) | 110.6420(10) |
| Volume (ų) | 1597.88(7) |
of this compound
Theoretical and computational chemistry provides powerful tools to unravel the complex photophysical and electronic properties of this compound (CSB). These methods offer molecular-level insights that complement experimental findings, guiding the rational design of new materials with tailored optical characteristics.
Density Functional Theory (DFT) for Electronic Structure, HOMO-LUMO Gaps, and Excited States
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in understanding the electronic behavior of distyrylbenzene derivatives. rsc.org These methods are used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to the molecule's electronic transitions and reactivity. scirp.orgnih.gov
For conjugated systems like CSB, the HOMO is typically distributed along the π-conjugated backbone, representing the electron-donating capability, while the LUMO, influenced by the electron-withdrawing cyano (-CN) groups, represents the electron-accepting ability. scirp.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation. scirp.orgnih.gov
Computational studies on various distyrylbenzene derivatives show that the HOMO-LUMO gap can be tuned by chemical modifications. For instance, calculations on a series of donor-π-acceptor distyrylbenzenes using the B3LYP functional found that the band gap energies ranged from 2.41 to 2.85 eV in the gas phase. rsc.org This gap generally decreases in solvents of varying polarities. rsc.org For CSB, the main electronic absorption is characterized by a π-π* transition, which corresponds to the excitation of an electron from the HOMO to the LUMO. researchgate.net TD-DFT calculations can predict the energies of the lowest excited states (S1, S2, etc.) and their corresponding oscillator strengths, which relate to the intensity of absorption bands in the UV-visible spectrum. scirp.orgnih.gov
| Derivative Type | Computational Method | Calculated Property | Value Range | Reference |
|---|---|---|---|---|
| Donor-π-Acceptor Distyrylbenzenes | DFT (B3LYP/6-31+G(d,p)) | HOMO-LUMO Gap (Gas Phase) | 2.41–2.85 eV | rsc.org |
| Bis(hydroxystyryl)benzene Dianion | DFT (B3LYP/6-311+G(2d,2p)) | HOMO-LUMO Gap | 2.48 eV | nih.gov |
| Poly(p-phenylenevinylene) Oligomers | ADC(2) | S1 Excitation Energy | Decreases with chain length | acs.orgacs.orgnih.gov |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Excited-State Dynamics and Energy Barriers
To accurately model the behavior of CSB in a realistic environment, such as in solution or an aggregated state, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed. nih.gov In this approach, the chromophore (CSB) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., solvent molecules or neighboring CSB molecules) is described by a classical molecular mechanics force field. nih.govdigitellinc.com This strategy balances computational cost with accuracy, enabling the simulation of excited-state dynamics over longer timescales. nih.gov
QM/MM simulations are particularly valuable for studying processes that are heavily influenced by the environment, such as solvent relaxation and aggregation-induced emission (AIE). rsc.orgsemanticscholar.orgresearchgate.net For molecules similar to CSB, these simulations can trace the pathway of the molecule after photoexcitation, revealing the dynamics of structural changes and the energy barriers associated with different decay channels. rsc.orgsemanticscholar.orgresearchgate.net For example, in a study of bis(cyanostyryl)pyrrole derivatives, QM/MM free energy perturbation methods were used to determine the energy profiles along the non-radiative decay pathway in both solution and the aggregated state. rsc.orgsemanticscholar.orgresearchgate.net
These simulations can reveal how intermolecular interactions in the aggregated state can restrict molecular motions, such as rotation around the vinylic bonds, thereby closing off non-radiative decay channels and enhancing fluorescence—the core principle behind the AIE phenomenon. rsc.orgsemanticscholar.orgresearchgate.net
Analysis of Intramolecular Charge Transfer (ICT) and Intermolecular Charge Transfer (ICT) Interactions
The structure of this compound, with electron-withdrawing cyano groups at the termini of a π-conjugated system, makes it a candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. nih.gov In the ground state, the electron density is relatively evenly distributed. However, upon absorbing a photon, electron density can shift from the central styrylbenzene moiety (donor) to the terminal cyano-substituted phenyl rings (acceptor), creating an excited state with significant charge-transfer character. nih.govnih.gov
This ICT character can be computationally verified by examining the changes in electron density distribution between the ground and excited states and by analyzing the frontier molecular orbitals. nih.gov The nature of the excited state can have a profound impact on the photophysical properties. For instance, ICT states are often highly sensitive to solvent polarity; in polar solvents, the charge-separated state is stabilized, which can lead to a red-shift in the fluorescence spectrum (solvatochromism). nih.gov In some systems, a twisted intramolecular charge transfer (TICT) state can form, where parts of the molecule twist relative to each other. These TICT states are often weakly emissive and can act as a non-radiative decay channel. nih.gov
In the solid or aggregated state, intermolecular charge transfer can also occur between adjacent molecules. The formation of excimers, which are excited-state dimers, is a result of strong intermolecular interactions and can lead to new, red-shifted emission bands not present in solution. researchgate.net The crystalline packing of CSB analogues, which can feature co-facial arrangements, facilitates these π-π interactions that lead to excimer fluorescence. researchgate.net
Computational Predictions of Non-Radiative Pathways and Their Energy Barriers
The fluorescence quantum yield of a molecule is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways. osti.govchemrxiv.orgosti.gov Computational chemistry is essential for identifying these non-radiative channels and calculating their associated energy barriers. osti.govchemrxiv.orgosti.gov For stilbene-like molecules, a primary non-radiative pathway involves torsional (twisting) motion around the carbon-carbon double bonds. nih.gov This twisting can lead the excited molecule to a conical intersection (CI) with the ground state, providing a "funnel" for rapid, radiationless relaxation back to the ground state. rsc.org
Theoretical studies on closely related cyanostyryl systems have successfully mapped these pathways. Using QM/MM methods, researchers can calculate the minimum energy path from the initial excited (Franck-Condon) state to the CI. rsc.orgsemanticscholar.orgresearchgate.net The free energy barrier along this path dictates the rate of non-radiative decay. A high barrier means the non-radiative pathway is less accessible, leading to higher fluorescence efficiency. Conversely, a low barrier facilitates rapid non-radiative decay and low fluorescence. rsc.orgsemanticscholar.orgresearchgate.net
For AIE-active molecules like CSB, computational models show that in the aggregated state, steric hindrance from neighboring molecules significantly increases the energy barrier for this torsional motion. rsc.orgsemanticscholar.orgresearchgate.net This restriction of intramolecular rotation (RIR) is a key mechanism for AIE, as it effectively blocks the primary non-radiative channel, forcing the molecule to decay radiatively.
| State | Computational Method | Calculated Property | Energy Barrier | Reference |
|---|---|---|---|---|
| In Solution | QM/MM-FEP | Free Energy Barrier | 0.57 eV | rsc.orgsemanticscholar.org |
| Aggregated State | QM/MM-FEP | Free Energy Barrier | 2.36 eV | rsc.orgsemanticscholar.org |
Modeling of Molecular Conformations and Their Photophysical Impact
The three-dimensional structure and conformation of CSB are intrinsically linked to its photophysical properties. Computational modeling allows for the optimization of ground and excited-state geometries, revealing how planarity and torsional angles influence electronic conjugation and emission behavior. nih.govnih.gov
In solution, distyrylbenzene derivatives can exist as a mixture of conformers due to rotation around single bonds. nih.gov However, the most stable ground-state conformation is typically a highly planar trans,trans-isomer, which maximizes π-conjugation. Upon excitation, the molecule may undergo geometric relaxation. acs.org The degree of planarity in the excited state affects the emission energy and efficiency.
In the solid state, the molecular conformation is locked by the crystal packing forces. acs.org Different crystalline polymorphs can enforce different conformations or intermolecular arrangements, leading to varied photophysical properties (mechanochromism). For example, a crystalline sample of a bis(cyanostyryl)benzene analogue exhibits orange fluorescence attributed to excimer emission from tightly packed molecules. nih.gov In contrast, upon grinding, the material becomes amorphous, breaking the specific packing arrangement, and emits green fluorescence characteristic of the isolated monomer. nih.gov This demonstrates the profound impact of conformation and intermolecular organization on the observed optical properties.
Calculation of Reorganization Energy and Huang–Rhys Factors
The reorganization energy (λ) is a key parameter that quantifies the geometric distortion a molecule undergoes when it transitions between electronic states (e.g., from the ground state to the excited state, or vice versa). nih.govntu.edu.tw It is the energy released during the structural relaxation from the initial (Franck-Condon) geometry to the equilibrium geometry of the final state. ntu.edu.tw A small reorganization energy is desirable for efficient light-emitting materials because it is related to a lower rate of non-radiative decay, according to Marcus theory. nih.gov
This energy can be calculated computationally by optimizing the geometry of the molecule in both the ground (S0) and excited (S1) states and evaluating the corresponding energy differences. nih.gov The total reorganization energy is composed of contributions from various vibrational modes. The strength of the coupling of the electronic transition to each specific vibrational mode is quantified by the Huang–Rhys factor (S). researchgate.netresearchgate.net
Calculations show that for conjugated systems, low-frequency rotational motions of phenyl rings and high-frequency C-C stretching vibrations are often the main channels that dissipate excited-state energy non-radiatively. researchgate.netsciengine.com A large Huang–Rhys factor for a particular mode indicates that it is strongly coupled to the electronic transition and contributes significantly to the reorganization energy. researchgate.net Understanding these factors allows for targeted chemical modifications to reduce reorganization energy and enhance luminescence efficiency. nih.gov
Photophysical Phenomena and Luminescence Mechanisms
Solution-State Photophysical Properties
In dilute solutions, where molecules are isolated, the photophysical properties of CSB are governed by intramolecular processes. The interaction with the surrounding solvent molecules also plays a crucial role in modulating its absorption and emission characteristics.
In dilute solutions of nonpolar solvents like toluene, 1,4-bis(cyanostyryl)benzene derivatives exhibit strong fluorescence. rsc.org The absorption spectrum in a solvent such as dichloromethane (B109758) shows characteristic peaks corresponding to electronic transitions within the molecule. nih.gov For instance, the linear, V-shaped compound E,E-1,4-bis(4-cyanostyryl)benzene displays a distinct absorption profile. nih.gov
A notable characteristic of these compounds is their solvatochromism, where the emission properties change significantly with the polarity of the solvent. rsc.org As solvent polarity increases, the fluorescence of CSB derivatives tends to be quenched. rsc.org This behavior is attributed to the stabilization of charge transfer states in polar environments, which provides non-radiative decay pathways for the excited state.
| Compound | Solvent | Absorption Maxima (λabs) | Emission Maxima (λem) | Reference |
|---|---|---|---|---|
| E,E-1,4-bis(4-cyanostyryl)benzene | Dichloromethane | - | - | nih.gov |
| CSB Derivative (CSB-5) | Chloroform | - | 507 nm (Green) | nih.gov |
| CSB Derivative (β-CSB-TP) | Toluene | Longer Wavelengths | Strong Fluorescence | rsc.org |
The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process. For E,E-1,4-bis(4-cyanostyryl)benzene, a relatively high Φf of 0.61 has been reported, indicating efficient luminescence. nih.gov However, this efficiency is highly dependent on the molecular environment.
The primary factor influencing emission efficiency in solution is solvent polarity. The quenching of fluorescence in polar media is a significant characteristic. rsc.org Conversely, some CSB derivatives exhibit aggregation-induced emission (AIE), where the formation of nanoaggregates in poor solvents (like water) leads to a dramatic enhancement of the fluorescence quantum yield. rsc.orgnih.gov This phenomenon occurs because the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay channels, forcing the excited state to relax via light emission. nih.gov
Solid-State Luminescence Characteristics
The luminescence of this compound in the solid state is complex and highly sensitive to its physical form, including crystallinity and molecular packing. Intermolecular interactions become dominant, leading to photophysical phenomena not observed in dilute solutions.
In the solid state, CSB derivatives can exhibit dual emission, a phenomenon often linked to structural polymorphism—the ability of a compound to exist in more than one crystalline form. A common observation is the presence of a higher-energy emission band, similar to that seen in solution, which is attributed to isolated "monomer" species, and a new, lower-energy (red-shifted) emission band. nih.gov
This red-shifted emission is frequently assigned to the formation of excimers. nih.govresearchgate.net An excimer is an excited-state dimer that forms between two adjacent molecules, and its emission is at a lower energy compared to the monomer. The existence of both monomer and excimer emission is characteristic of materials where different molecular packing arrangements coexist. For example, a crystalline sample of a CSB analogue was found to exhibit orange fluorescence (λem,max of 620 nm) from excimers, while its amorphous state, created by grinding, showed a different emission. nih.gov
The luminescent properties of solid-state CSB can be tuned by controlling the crystallization process. The kinetics of crystallization, including factors like temperature and cooling rates, can influence the resulting polymorphic form and the degree of molecular order. beilstein-journals.org
By subjecting the material to different thermal treatments, such as heating and cooling cycles, it is possible to alter the solid-state morphology. beilstein-journals.org This, in turn, changes the nature and extent of intermolecular interactions, allowing for the modulation of the emission color. For instance, rapid cooling might favor a disordered, amorphous state with monomer-like emission, whereas slow, controlled crystallization could promote a well-ordered crystalline structure that facilitates excimer formation and red-shifted emission. nih.govbeilstein-journals.org This tunability is a key feature for the application of these materials in sensory and optoelectronic devices.
The relationship between molecular packing and solid-state fluorescence is fundamental to understanding the properties of CSB. X-ray diffraction studies on related compounds reveal that different packing motifs directly impact the electronic coupling between adjacent molecules. nih.govbeilstein-journals.org
In the solid state, strong intermolecular interactions, such as π-π stacking, can lead to the formation of excimers or other aggregate species with unique electronic structures. researchgate.netnih.gov The conformation and packing arrangements of the molecules can be adjusted by chemical modification, such as changing side chains, which subsequently modulates the solid-state emission. nih.gov For example, a co-facial arrangement of molecules often leads to strong electronic coupling and the formation of low-energy excimer states, resulting in a significant red shift in the emission spectrum compared to the solution state. nih.govresearchgate.net This effect underscores the critical role that solid-state organization plays in determining the material's ultimate fluorescent properties.
| Compound/State | Emission Type | Emission Maxima (λem) | Attribution | Reference |
|---|---|---|---|---|
| CSB Derivative (CSB-5), Crystalline | Excimer | 620 nm (Orange) | Strong intermolecular coupling | nih.gov |
| CSB Derivative (CSB-5), Amorphous | Monomer | Green | Reduced intermolecular coupling | nih.gov |
| 1,4-Bis-(α-cyano-4-methoxystyryl)benzene, Crystalline | Excimer | Large bathochromic shift vs. solution | Excimer formation | researchgate.net |
Time-Resolved Fluorescence Spectroscopy and Excited-State Lifetimes
Time-resolved fluorescence spectroscopy is a critical technique for investigating the dynamics of excited states in fluorescent molecules like this compound. nih.gov This method measures the decay of fluorescence intensity over time following excitation by a short pulse of light, providing direct insight into the excited-state lifetime (τ). nih.govscirp.org The lifetime is the average time the molecule spends in the excited state before returning to the ground state and is sensitive to various de-excitation pathways, both radiative (fluorescence) and non-radiative. nih.gov
For many organic fluorophores, fluorescence decay is a multi-exponential process, indicating the presence of multiple excited-state species or complex decay pathways. scirp.org In the case of cyanostyrylbenzene derivatives, the excited-state dynamics are heavily influenced by the molecule's environment. In dilute solutions, where the molecules are isolated, non-radiative decay pathways such as intramolecular motions can dominate, leading to short excited-state lifetimes and low fluorescence quantum yields. rsc.orgust.hk As the molecules aggregate, these non-radiative pathways can be suppressed, leading to a significant increase in the fluorescence lifetime and intensity. rsc.org For example, studies on related AIE-active materials show that the lifetime of singlet excited states can change significantly as the degree of aggregation increases. rsc.org The analysis of fluorescence lifetimes, often determined from the slope of the decay curve, helps to quantify the efficiency of these competing de-excitation processes. nih.gov
Table 1: Illustrative Excited-State Lifetime Data for AIE-Active Systems This table presents representative data from AIE-active systems to illustrate the typical changes observed in excited-state dynamics upon aggregation, a principle applicable to this compound.
| State | Non-Radiative Rate (knr) | Radiative Rate (kr) | Fluorescence Quantum Yield (ΦF) | Excited-State Lifetime (τ) |
| Dilute Solution | High | Low | Very Low (e.g., < 0.01) rsc.org | Short (e.g., picoseconds to a few nanoseconds) scirp.org |
| Aggregated/Solid | Low (Restricted Motion) | High | High (e.g., > 0.15) rsc.org | Long (e.g., several nanoseconds) nih.gov |
Aggregation-Induced Emission (AIE) Mechanisms
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule is non-emissive or weakly fluorescent in a dilute solution but becomes highly luminescent upon aggregation or in the solid state. rsc.orgmagtech.com.cn This behavior is characteristic of this compound and other cyanostilbene derivatives and is the opposite of the more common aggregation-caused quenching (ACQ) effect. rsc.org
Restriction of Intramolecular Motion (RIM) and Related Hypotheses
The most widely accepted mechanism for AIE is the Restriction of Intramolecular Motion (RIM). nih.govnih.gov In dilute solutions, molecules like this compound possess multiple phenyl and styryl groups that can undergo low-frequency rotational and vibrational motions. nih.govresearchgate.net These dynamic intramolecular motions act as efficient non-radiative decay channels, dissipating the absorbed energy as heat rather than light, which quenches fluorescence. ust.hknih.gov
When the molecules aggregate or are placed in a rigid matrix (e.g., a solid film or a highly viscous solvent), the physical constraints imposed by neighboring molecules severely restrict these intramolecular rotations and vibrations. ust.hknih.gov This blockage of non-radiative decay pathways effectively closes the primary channel for energy dissipation. rsc.orgnih.gov Consequently, the excited-state energy is channeled into the radiative decay pathway, resulting in a dramatic enhancement of fluorescence emission. rsc.orgsemanticscholar.org The RIM mechanism encompasses both the Restriction of Intramolecular Rotation (RIR) and the Restriction of Intramolecular Vibration (RIV). researchgate.netchemrxiv.org
Differentiation from Aggregation-Caused Quenching (ACQ) Phenomena
Aggregation-Caused Quenching (ACQ) is a common phenomenon where the fluorescence of luminophores is diminished or completely extinguished at high concentrations or in the solid state. ust.hkwalisongo.ac.id This effect is typically observed in planar, aromatic molecules that can form co-facial π–π stacking interactions upon aggregation. rsc.org These interactions lead to the formation of non-emissive or weakly emissive species like excimers, which provide a pathway for non-radiative decay and thus quench the fluorescence. walisongo.ac.idscirp.org
In contrast, AIE-active molecules like this compound are specifically designed to avoid this fate. Their non-planar, often propeller-shaped, molecular structures create significant steric hindrance that prevents effective π–π stacking in the aggregated state. ust.hkresearchgate.net Instead of quenching, the aggregation process for these molecules leads to the restriction of intramolecular motion (RIM), which, as described above, blocks non-radiative channels and activates fluorescence. rsc.orgnih.gov Therefore, the key difference lies in the consequence of aggregation: for ACQ molecules, it creates new non-radiative pathways through intermolecular interactions, while for AIE molecules, it blocks existing intramolecular non-radiative pathways. rsc.orgwalisongo.ac.id
Table 2: Comparison of AIE and ACQ Phenomena
| Feature | Aggregation-Induced Emission (AIE) | Aggregation-Caused Quenching (ACQ) |
| Luminophore Structure | Typically non-planar, twisted, propeller-like ust.hkresearchgate.net | Often planar, rigid aromatic systems rsc.org |
| Behavior in Dilute Solution | Weakly or non-fluorescent magtech.com.cn | Strongly fluorescent walisongo.ac.id |
| Behavior in Aggregate/Solid State | Highly fluorescent magtech.com.cn | Weakly fluorescent or quenched ust.hkwalisongo.ac.id |
| Dominant Mechanism in Aggregates | Restriction of Intramolecular Motion (RIM) nih.gov | Formation of non-emissive aggregates via π–π stacking rsc.org |
| Example Molecules | This compound, Tetraphenylethylene chemrxiv.org | Anthracene, Pyrene ust.hk |
Excimer and J-Aggregate Formation in Condensed Phases and Their Contributions to Emission
While AIEgens are designed to avoid the detrimental π–π stacking that causes ACQ, specific intermolecular arrangements in the solid state can still lead to unique emissive species like excimers. An excimer is an excited-state dimer that is formed between an excited molecule and a ground-state molecule. In the context of bis(cyanostyryl)benzene derivatives, crystalline samples have been observed to exhibit distinct, red-shifted emission compared to their solution or amorphous state counterparts. nih.gov This red-shifted emission is often attributable to excimer formation, where a specific packing arrangement in the crystal lattice allows for favorable intermolecular electronic interactions in the excited state. nih.gov For instance, one study on a bis(cyanostyryl)benzene fluorophore reported green fluorescence from the monomer in solution but orange fluorescence in the crystalline state, which was assigned to excimer emission. nih.gov
J-aggregates are another form of molecular aggregation characterized by a specific head-to-tail arrangement of transition dipoles, leading to a sharp, narrow, and red-shifted absorption band (J-band) compared to the monomer. While prominent in other classes of dyes like cyanines, the formation of classic J-aggregates is less commonly the primary explanation for the AIE of this compound, where the RIM mechanism is considered dominant. researchgate.net However, the formation of ordered aggregates with excimer-like character can contribute significantly to the emissive properties in the solid state. nih.gov
Impact of Cyano Groups on Inducing and Enhancing AIE Behavior
The cyano (-C≡N) groups in this compound play a crucial role in promoting its AIE characteristics. rsc.orgresearchgate.net The presence of these groups influences the molecule's properties in several ways:
Molecular Geometry : The cyano groups contribute to a more twisted molecular conformation. researchgate.net This inherent non-planarity is critical for preventing the co-facial π–π stacking that typically leads to ACQ, thereby favoring the AIE phenomenon upon aggregation. researchgate.net
Restriction of Photoisomerization : In solution, stilbene-based molecules can undergo E/Z (trans/cis) photoisomerization, which is an efficient non-radiative decay pathway that quenches fluorescence. The aggregation process, facilitated by intermolecular interactions, can restrict this torsional motion around the double bond. This restriction inhibits the photoisomerization pathway, further contributing to the enhancement of fluorescence in the solid state. researchgate.net
Electronic Properties : As strong electron-withdrawing groups, the cyano substituents create a quadrupolar "donor-acceptor-donor" type structure along the molecular axis. This electronic framework is fundamental to its photophysical properties, including its absorption and emission wavelengths and its sensitivity to the environment. rsc.org
Theoretical calculations have shown that the presence of cyano groups can increase non-radiative relaxation in solution but that the restriction of the associated intramolecular motions in the gel or aggregate state leads to the observed AIE activity. researchgate.net
Inhibition of Twisted Intramolecular Charge Transfer (TICT)
Twisted Intramolecular Charge Transfer (TICT) is another potential non-radiative decay pathway for molecules that contain electron-donor and electron-acceptor groups linked by a single bond. rsc.org Upon photoexcitation, an electron moves from the donor to the acceptor, forming an initial excited state. If the molecule has sufficient rotational freedom, it can twist around the single bond connecting the donor and acceptor to form a geometrically relaxed, highly polar TICT state. nih.govresearchgate.net This TICT state is often non-emissive or weakly emissive and provides an efficient route for non-radiative decay back to the ground state, thus quenching fluorescence, particularly in polar solvents that stabilize the charge-separated state. nih.gov
For this compound, the styrylbenzene framework can act as the electron donor and the terminal cyano groups as acceptors. In solution, the molecule may have access to a TICT state via rotation, contributing to its low quantum yield. However, in the aggregated state, the same physical constraints that restrict other intramolecular motions (the RIM mechanism) also inhibit the large-amplitude twisting motion required to form the TICT state. rsc.org By blocking the formation of this non-radiative TICT decay channel, aggregation forces the excited state to decay radiatively, leading to a strong AIE effect. rsc.orgrsc.org
Charge Transfer Interactions and Luminescence in this compound
The photophysical behavior of this compound is significantly influenced by charge transfer (CT) phenomena. These processes, occurring both within a single molecule (intramolecular) and between adjacent molecules (intermolecular), play a crucial role in determining its luminescence characteristics. The symmetrical, quadrupolar nature of the molecule, with a central phenyl ring acting as an electron donor and terminal cyanostyryl groups as electron acceptors, facilitates these charge transfer interactions upon photoexcitation.
Intramolecular Charge Transfer (ICT) Processes and Their Spectroscopic Signatures
Intramolecular Charge Transfer (ICT) is a fundamental photophysical process that occurs in molecules featuring distinct electron-donating and electron-accepting moieties linked by a π-conjugated system. In this compound, upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the central benzene (B151609) ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly situated on the terminal cyanostyryl groups. This redistribution of electron density creates an excited state with a significant dipole moment, a state often referred to as a charge transfer state.
Interactive Table: Expected Solvatochromic Shift in this compound
| Solvent | Polarity (ET(30) kcal/mol) | Expected Emission Maximum (λem) | Spectroscopic Shift |
| Toluene | 33.9 | Shorter Wavelength (e.g., ~480 nm) | Hypsochromic (Blue-shifted) |
| Chloroform | 39.1 | Intermediate Wavelength (e.g., ~500 nm) | - |
| Dichloromethane | 40.7 | Intermediate Wavelength (e.g., ~515 nm) | - |
| Acetone | 42.2 | Longer Wavelength (e.g., ~530 nm) | Bathochromic (Red-shifted) |
| Acetonitrile | 45.6 | Longer Wavelength (e.g., ~540 nm) | Bathochromic (Red-shifted) |
Note: The emission maxima are illustrative values to demonstrate the expected solvatochromic trend. Actual values may vary.
Intermolecular Charge Transfer Effects in Aggregated States and Their Spectroscopic Manifestation
In the solid state or in aggregated forms, the photophysical properties of this compound are dictated by intermolecular interactions. When molecules are in close proximity, their excited-state orbitals can interact, leading to the formation of excited-state dimers known as excimers. This process is a form of intermolecular charge transfer.
The formation of excimers provides a lower-energy excited state compared to the monomeric excited state observed in dilute solutions. Consequently, the fluorescence emission from the aggregated state is significantly red-shifted, broader, and often lacks the fine vibrational structure seen in the monomer emission. This phenomenon is a distinct spectroscopic manifestation of intermolecular charge transfer.
Detailed studies on closely related bis(cyanostyryl)benzene derivatives, such as CSB-5, provide clear evidence for this behavior. In a non-polar solvent like chloroform, CSB-5 exhibits a green fluorescence characteristic of the isolated monomer. zenodo.org However, in the crystalline solid state, the emission is a broad, structureless orange band at a much longer wavelength. zenodo.org This substantial red shift is attributed to excimer emission resulting from the co-facial π-π stacking interactions between adjacent molecules in the crystal lattice. zenodo.org
Interactive Table: Comparison of Emission Properties of a this compound Derivative (CSB-5) in Solution vs. Solid State
| State | Solvent/Medium | Emission Maximum (λem,max) | Emission Color | Attributed To |
| Monomer | Chloroform | 507 nm zenodo.org | Green | Intramolecular Charge Transfer (ICT) |
| Aggregate | Crystalline Solid | 620 nm zenodo.org | Orange | Excimer Emission (Intermolecular CT) |
This stark difference between the emission in solution and the aggregated state underscores the critical role of intermolecular charge transfer in the solid-state luminescence of this class of compounds. The formation of these low-energy excimer states is a key factor in the unique photophysical properties observed for this compound and its derivatives in the condensed phase.
Supramolecular Chemistry and Crystal Engineering
Halogen Bonding in Cocrystal Formation
Halogen bonding has emerged as a robust and highly directional non-covalent interaction for the rational design of multicomponent crystals, or cocrystals. nih.gov This interaction involves an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). The strength and directionality of halogen bonds allow for precise control over molecular assembly in the solid state, influencing everything from crystal packing to photophysical properties. beilstein-journals.org
Interaction with Electron-Deficient Halogen Bond Donors (e.g., 1,4-Diiodotetrafluorobenzene)
The terminal cyano groups of 1,4-Bis(4-Cyanostyryl)Benzene act as effective halogen bond acceptors. When co-crystallized with potent halogen bond donors, such as 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB), specific and predictable supramolecular synthons are formed. The electron-withdrawing fluorine atoms on the 1,4-DITFB ring significantly increase the electrophilicity of the iodine atoms, making them excellent halogen bond donors. nih.govoup.com
The primary interaction in the cocrystal is the C–I···N halogen bond, where the iodine atom of 1,4-DITFB interacts with the nitrogen atom of the cyano group. This highly directional interaction guides the self-assembly of the two components into well-defined, one-dimensional supramolecular chains. rsc.org The geometric parameters of these bonds are consistent with those observed in other cocrystals involving iodofluorobenzenes and nitrogen-based acceptors. oup.com
Table 1: Typical Geometric Parameters for C–I···N Halogen Bonds
| Parameter | Typical Value |
| I···N Distance | 2.67 - 2.95 Å |
| C–I···N Angle | 175° - 180° |
Note: Data is based on analogous structures reported in the literature. oup.com
Tuning of Luminescence through Supramolecular Interactions
The formation of cocrystals provides a powerful strategy for tuning the solid-state luminescence of organic chromophores without covalent modification. researchgate.net The photophysical properties of this compound are highly sensitive to its local environment and intermolecular organization. Through cocrystallization with 1,4-DITFB, the emission profile of the resulting material is significantly altered.
This luminescence tuning is a direct consequence of the supramolecular interactions within the crystal lattice. The introduction of the heavy iodine atoms from the 1,4-DITFB donor in close proximity to the chromophore can enhance spin-orbit coupling, a phenomenon known as the "heavy-atom effect," which can promote phosphorescence. Furthermore, the rigid and well-defined environment within the cocrystal can suppress non-radiative decay pathways, leading to changes in fluorescence quantum yield and emission wavelength. researchgate.netrsc.org
Table 2: Comparison of Solid-State Emission
| Compound / Cocrystal | Emission Color | Key Observation |
| Pure this compound | Yellow | Native fluorescence of the chromophore. |
| Cocrystal with 1,4-DITFB | Red-shifted Emission | Significant change in emission wavelength due to halogen bonding and altered packing. |
Influence on Solid-State Optical Properties and Molecular Arrangement
The assembly of this compound with 1,4-DITFB via halogen bonding directly dictates the molecular arrangement, which in turn governs the bulk optical properties of the material. The C–I···N interactions lead to the formation of one-dimensional chains, a common supramolecular architecture in halogen-bonded systems. rsc.org This specific packing arrangement modifies the π-π stacking interactions between adjacent this compound molecules compared to its pure crystalline form.
These alterations in intermolecular electronic coupling are responsible for the observed changes in the solid-state absorption and emission spectra, such as significant red-shifts in fluorescence. nih.gov By controlling the molecular arrangement through crystal engineering, it is possible to create materials with desirable optical characteristics, potentially for applications in organic light-emitting diodes (OLEDs) or optical waveguides. researchgate.netnih.gov
Size-Dependent Luminescence in Nanococrystals
The optical properties of organic nanomaterials are often dependent on their size, a phenomenon that has been observed in various systems from quantum dots to organic nanoparticles. researchgate.netchemistryviews.org For organic fluorescent nanoparticles, a quantitative relationship between particle size and fluorescence can be established. chemistryviews.orgresearchgate.net As the size of the crystal decreases into the nanometer regime, properties such as emission wavelength and quantum yield can change.
In the case of nanococrystals of this compound and 1,4-DITFB, it is anticipated that their luminescence would be size-dependent. For many organic nanocrystals, a blue shift in the fluorescence emission is observed as the particle size decreases. cusat.ac.in This effect can be attributed to changes in the crystal lattice and surface states. However, the exact nature of the spectral shift can be influenced by the complexity of the nanoparticle's composition and the specific intermolecular interactions at play. nih.gov
π-π Stacking Interactions and Self-Assembly
Beyond specific directional interactions like halogen bonding, the self-assembly of planar, π-conjugated molecules such as this compound is strongly influenced by π-π stacking. This non-covalent interaction, arising from a combination of electrostatic and van der Waals forces, plays a crucial role in stabilizing the crystal structures of aromatic compounds. semanticscholar.org
Contribution of Molecular Symmetry to Preferred Stacking Modes
Molecular symmetry is a key factor in determining the preferred mode of π-π stacking in the solid state. nih.gov this compound possesses a high degree of symmetry (approaching D2h symmetry), which favors well-ordered and predictable packing arrangements. Highly symmetric, planar molecules tend to arrange in a parallel-displaced or "slip-stacked" fashion. This geometry minimizes steric repulsion while maximizing attractive dispersion and electrostatic interactions between the π-systems of adjacent molecules. semanticscholar.org
The specific symmetry of a molecule can direct it into distinct hierarchical architectures. For instance, phthalocyanine (B1677752) isomers with different symmetries (C4h vs. D2h) have been shown to organize into completely different structures—one forming a layered assembly without π-π stacking and the other forming ordered stacks. nih.gov The inherent symmetry of this compound thus predisposes it to form highly ordered aggregates, which is fundamental to its utility in creating crystalline materials with consistent and reproducible properties.
Role in Fluorescence Properties and Aggregation Phenomena
A defining characteristic of many cyanostilbene derivatives, including the this compound framework, is the phenomenon of aggregation-induced emission (AIE). rsc.org Unlike traditional fluorescent dyes that often suffer from quenching (loss of fluorescence) at high concentrations or in the solid state, AIE-active molecules are typically weak emitters when dissolved in good solvents but become highly luminescent upon aggregation. rsc.orgbohrium.com This behavior is critical for applications requiring bright solid-state emission, such as in organic light-emitting diodes (OLEDs).
The underlying mechanism for AIE in these compounds relates to the restriction of intramolecular motions (RIM) in the aggregated state. rsc.org In dilute solutions, the molecule can dissipate absorbed energy through non-radiative pathways, such as rotations or vibrations within the molecular structure. When the molecules aggregate, these intramolecular motions are physically hindered by neighboring molecules. rsc.org This steric hindrance blocks the non-radiative decay channels, forcing the excited molecule to release its energy radiatively as fluorescence, thus "turning on" or enhancing the emission. rsc.orgbohrium.com
Research on quadrupolar 1,4-bis(cyanostyryl)benzene derivatives demonstrates this principle effectively. In nonpolar solvents like toluene, these molecules show strong fluorescence. However, this emission is quenched in polar solvents. When forced to aggregate into nanoparticles in an aqueous dispersion, the quenched fluorescence is greatly intensified. rsc.org This aggregation can lead to a significant enhancement in fluorescence quantum yield, as illustrated by studies on bis(cyanostyryl)pyrrole derivatives, where one isomer's quantum yield jumped from 0.0036 in solution to 0.15 in a single-crystal state. rsc.org
| Compound System | State | Fluorescence Quantum Yield (Φf) | Observation |
|---|---|---|---|
| o-DCSP (AIE-active isomer) | Dilute THF Solution | 0.0036 | Minimal emission |
| Single-Crystal (Aggregated) | 0.15 | Strong emission enhancement | |
| i-DCSP (Non-AIE-active isomer) | Dilute THF Solution | 0.43 | Highly emissive |
| Single-Crystal (Aggregated) | 0.12 | Slight decrease in emission |
Table comparing the fluorescence quantum yields of two positional isomers of a bis(cyanostyryl)pyrrole derivative, highlighting the aggregation-induced emission (AIE) behavior in the o-DCSP isomer. Data sourced from theoretical and experimental studies. rsc.org
Control of Structural Polymorphism for Optoelectronic Tuning
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical aspect of materials science. Each polymorph can possess different physical properties, including melting point, solubility, and, importantly for CSB, optoelectronic characteristics like fluorescence color and efficiency. Controlling which polymorph forms is a key goal of crystal engineering.
The choice of solvent and the conditions of crystallization (e.g., temperature, saturation) are powerful tools for controlling polymorphism. Solvents can influence crystal packing through interactions with the solute molecules, potentially favoring the nucleation and growth of one polymorph over others. researchgate.net For π-conjugated systems like oligo(p-phenylenevinylene)s, which are structurally related to CSB, the crystal packing arrangement—such as herringbone versus π-stacked structures—has a profound impact on properties like amplified spontaneous emission (ASE). dntb.gov.ua
Different solvents can lead to distinct crystal morphologies and packing arrangements, thereby altering the solid-state fluorescence emission. This solvatochromic behavior is observed in CSB derivatives, where fluorescence changes with solvent polarity. rsc.org By carefully selecting the crystallization solvent, it is possible to tune the intermolecular arrangement and thus the electronic coupling between adjacent molecules, directly impacting the optoelectronic properties of the resulting material.
Additives and surfactants can act as structure-directing agents to control crystal growth and morphology. researchgate.net These molecules can selectively adsorb to specific crystal faces, altering their relative growth rates and thereby influencing the final shape of the crystal. researchgate.net Surfactants, with their unique surface-active properties, are particularly effective at directing the size and shape of nanocrystals. acs.org
While specific studies detailing the effects of additives and surfactants on this compound are not extensively documented in the reviewed literature, the general principles of crystal engineering suggest this is a viable strategy for control. For other organic functional materials, the introduction of additives is a known method to influence nucleation, growth, and even polymorphic outcomes. researchgate.netresearchgate.net For instance, in certain systems, the presence of a surfactant can overcome aggregation-caused quenching (ACQ) in thin films, restoring fluorescence. rsc.org This approach holds potential for fine-tuning the crystal habit and emissive properties of CSB for targeted applications.
Formation of Supramolecular Assemblies
Beyond single crystals, the self-assembly of this compound and its derivatives into larger, ordered supramolecular structures is crucial for creating functional materials. niscpr.res.in This process relies on non-covalent interactions like hydrogen bonding and π-π stacking to build architectures from the molecular level up. nih.gov
The molecular shape and functional groups of CSB derivatives can be designed to promote specific self-assembly pathways. By attaching different functional groups, such as alkyl chains or cholesterol moieties, researchers can induce the formation of vesicles, nanotubes, or liquid crystalline phases. niscpr.res.inmdpi.com For example, amphiphilic molecules based on oligo(phenylene vinylene) have been shown to self-assemble into lamellar liquid crystal phases, where the confinement of the chromophores into 2D layers enhances photoluminescence. nih.gov
The goal is to create hierarchical structures where molecular organization at the nanoscale translates into desired macroscopic properties. rsc.org The synthesis of bent-core molecules incorporating cyanostilbene units has led to the formation of various liquid crystalline phases, including polar smectic and columnar phases, which exhibit interesting photoactivity and potential for multiresponsive soft materials. rsc.org
Inclusion complex formation is a powerful supramolecular strategy to modify the properties of a "guest" molecule by encapsulating it within a "host" molecule. oatext.com Cyclodextrins (CDs) are common host molecules; they are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.comoatext.com This structure allows them to encapsulate nonpolar guest molecules, like the aromatic core of CSB, in aqueous environments. oatext.com
The formation of an inclusion complex can significantly alter the guest's properties, most notably by increasing its aqueous solubility and stability. mdpi.comnih.gov Various methods, including kneading, co-precipitation, and evaporation, can be used to prepare these solid-state complexes. mdpi.com The stoichiometry of these complexes is often 1:1 (one guest molecule to one host molecule). nih.gov
Characterization techniques such as NMR spectroscopy, X-ray diffraction, and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the formation of the inclusion complex. mdpi.comonlinepharmacytech.info Upon inclusion, shifts in the NMR signals of protons located inside the CD cavity provide definitive evidence of encapsulation. onlinepharmacytech.info For stilbene-like molecules, encapsulation within a cyclodextrin (B1172386) cavity can protect the molecule, alter its photophysical response, and improve its bioavailability for potential applications. mdpi.comresearchgate.net
Advanced Applications in Materials Science
Organic Electronics and Optoelectronic Devices
The class of bis(cyanostyryl)benzene compounds possesses unique photophysical properties that make them candidates for various applications in organic electronics. However, specific research detailing the performance of the 1,4-Bis(4-Cyanostyryl)Benzene isomer in certain roles is limited, with more data available for its analogues.
Hole-Transport Materials in Organic Light-Emitting Diodes (OLEDs)
While various organic small molecules, particularly those containing carbazole and triphenylamine moieties, have been developed as hole-transporting materials (HTMs) for OLEDs, specific research identifying this compound for this role is not prominent in the available literature. rsc.orgrsc.org The development of effective HTMs is a critical area in OLED technology, focusing on materials with high thermal stability and reversible redox processes to ensure device efficiency and longevity. rsc.org
Light-Harvesting Components in Organic Photovoltaic Cells (OPVs)
The use of this compound as a primary light-harvesting component in organic photovoltaic cells is not extensively documented. Research in OPVs is focused on developing materials that can efficiently absorb solar radiation and convert it into electrical energy, a role for which specific donor-acceptor architectures are typically engineered. nih.gov
Integration into Organic Lasers and Optical Waveguides
Derivatives of bis-styrylbenzene (BSB) are considered promising materials for organic semiconductor lasers due to their potential for low lasing thresholds under electrical pumping. sigmaaldrich.com While the broader class of materials is under investigation, specific data on the integration of the this compound isomer into organic lasers is not detailed in current research. Similarly, in the field of optical waveguides, related organic crystalline structures like 1,4-bis(2-cyanophenylethynyl)benzene have been studied for their ability to confine and guide light, but specific studies on this compound are not available. researchgate.netresearchgate.net The development of organic nanowire waveguides has been demonstrated with other complex styrylbenzene derivatives, highlighting the potential of this chemical class in nanophotonics. rsc.org
Luminescence Modulation in Thin Film Architectures
Analogues of bis(cyanostyryl)benzene have demonstrated significant potential for luminescence modulation in thin-film architectures through mechanochromic and photochemical responses. Research on a specific fluorophore, CSB-5, revealed that while crystalline samples exhibit orange fluorescence, grinding the powder induces a transformation to an amorphous state, resulting in mechanochromic luminescence.
Furthermore, rubbed thin films of this analogue prepared on glass substrates show a pronounced change in emission color from orange to green upon exposure to UV light. This phenomenon is attributed to a photochemical reaction that occurs specifically in the amorphous state, reducing excimer emission sites and favoring monomer emission. The crystalline state does not exhibit this photo-induced color change, a difference that can be exploited for patterning the emission color of films.
| State | Emission Color | Stimulus | Resulting Emission |
| Crystalline | Orange | Grinding | Mechanochromic Luminescence |
| Amorphous (Rubbed Film) | Orange | UV Light Exposure | Green |
This table summarizes the luminescence modulation observed in a bis(cyanostyryl)benzene analogue, indicating the potential behavior of related compounds.
Fluorescent Dyes and Brighteners for Material Enhancement
The most well-documented and commercially significant application for the bis(cyanostyryl)benzene structure is in the field of fluorescent whitening agents, particularly for the isomer 1,4-Bis(2-Cyanostyryl)Benzene.
Applications in Polymer Whitening and Brightening
The isomer 1,4-Bis(2-Cyanostyryl)Benzene, widely known as Optical Brightener ER-I or Fluorescent Brightener 199, is a high-performance additive used to enhance the whiteness and brightness of various polymers. nbinno.comobachemical.com Its primary function is to counteract the inherent yellowing of materials by absorbing ultraviolet (UV) light and re-emitting it as visible blue light, resulting in a brighter, cleaner appearance. nbinno.com
This compound is particularly effective for:
Polyester Fibers : It is extensively used in the textile industry to impart a brilliant and lasting whiteness to polyester and its blended fabrics. nbinno.comgoogle.comtheoremchem.com
Plastics : It serves as a whitening agent for a range of plastics, including Polyethylene (PE), Polypropylene (PP), and Polyvinyl Chloride (PVC), giving them a more pristine look. nbinno.comobachemical.comtheoremchem.com
The effectiveness of 1,4-Bis(2-Cyanostyryl)Benzene is due to its stable chemical properties, high-temperature resistance, and good light stability. nbinno.com
| Property | Value |
| Chemical Name | 1,4-Bis(2-cyanostyryl)benzene |
| Synonyms | Optical Brightener ER-I, FBA 199 |
| CAS Number | 13001-39-3 |
| Appearance | Yellowish-green powder |
| Melting Point | 229-231°C |
| Recommended Dosage (Plastics) | 0.02-0.03% |
Data for the widely used optical brightener isomer, 1,4-Bis(2-Cyanostyryl)Benzene. obachemical.com
Development of Advanced Sensor Technologies
The luminescence of this compound is highly sensitive to molecular aggregation and environmental changes, a characteristic that has been harnessed to create a new generation of sensor technologies. These sensors can detect mechanical stress, temperature thresholds, and specific chemical analytes through clear optical signals.
A notable application of this compound derivatives is their use as built-in sensors for polymers. When blended in small amounts (e.g., 0.2-2% w/w) with polyesters such as poly(ethylene terephthalate) (PET), these photoluminescent molecules can form molecular aggregates known as excimers. The fluorescence emission of the material is a combination of light from isolated molecules (monomers) and these excimers.
Mechanical deformation or heating the polymer above its glass transition temperature disrupts the aggregation of the guest molecules. This change in molecular arrangement alters the ratio of monomer to excimer emission, resulting in a significant and often visible color change. For instance, a material might shift from a green luminescence, characteristic of excimer emission, to a blue fluorescence from the monomeric form upon stretching. researchgate.net This principle allows the polymer itself to act as a sensor, reporting on its structural integrity and thermal history.
Similarly, the mechanochromic luminescence of some bis(cyanostyryl)benzene analogues demonstrates this effect directly. nih.gov Grinding the crystalline powder of such a compound can induce a phase transformation to an amorphous state. This is accompanied by a distinct change in fluorescence, for example, from an orange emission (λmax of 620 nm) attributed to excimers in the crystalline state to a different color as the excimer sites are disturbed. nih.gov
Table 1: Emission Characteristics of a Bis(cyanostyryl)benzene Analogue (CSB-5) in Different States
| State | Stimulus | Emission Color | Max Emission Wavelength (λem,max) | Emitting Species |
|---|---|---|---|---|
| Crystalline Solid | None | Orange | 620 nm | Excimer |
| Amorphous State | Grinding | - | - | Monomer/Excimer Mix |
| Rubbed Film on Glass | UV Light Exposure | Orange to Green | - | Shift from Excimer to Monomer |
Data adapted from research on a closely related bis(cyanostyryl)benzene fluorophore. nih.gov
Derivatives of the 1,4-bis(styryl)benzene framework have been chemically engineered to act as highly selective and sensitive fluorescent probes for specific analytes. A key example is the development of a water-soluble ionic conjugated oligoelectroylte for the detection of mercury(II) ions (Hg²⁺) in aqueous media. mdpi.com
For this application, the core structure was modified by incorporating a thioacetal group as the Hg²⁺ recognition site and a quaternized ammonium group to ensure water solubility. mdpi.com In the absence of mercury ions, the probe is fluorescent. However, upon introduction of Hg²⁺, the ions trigger the deprotection of the thioacetal, converting it to an aldehyde. This chemical reaction disrupts the electronic structure of the molecule and leads to a decrease in its photoluminescence intensity, effectively turning the signal "off". mdpi.com This system demonstrated highly sensitive detection with a limit of 7 nM in a completely aqueous environment. mdpi.com
Table 2: Performance of a 1,4-Bis(styryl)benzene-Based Mercury Probe
| Analyte | Recognition Moiety | Detection Mechanism | Fluorescence Response | Limit of Detection |
|---|
Based on findings for the M1Q ionic probe. mdpi.com
The phenomenon of aggregation-induced emission (AIE) is central to the use of bis(cyanostyryl)benzene derivatives in responsive systems. semanticscholar.org Unlike many fluorophores that suffer from fluorescence quenching in their aggregated or solid state, AIE-active molecules become highly emissive when aggregated. This property is exploited in the formation of supramolecular π-gelators.
Certain V-shaped bis-cyanostilbene derivatives, which are almost non-fluorescent in dilute solutions, can self-assemble into fibrous networks in aromatic solvents, forming stable and highly emissive gels. semanticscholar.orgrsc.org This "off-on" fluorescence switching is a direct consequence of the gelation process. In solution, the molecules can undergo torsional motions that lead to non-radiative decay. Within the gel's aggregated structure, these intramolecular motions are restricted, which blocks the non-radiative pathways and opens up the radiative channel, resulting in strong fluorescence. nih.govsemanticscholar.orgresearchgate.net
These fluorescent gels can be designed as "smart" materials. The gel-to-sol phase transition, which dismantles the aggregated network, can be triggered by external stimuli such as light or the introduction of a chemical like trifluoroacetic acid (TFA). semanticscholar.orgrsc.org This transition is accompanied by a dramatic modulation of the fluorescence, as the molecules are released back into the solution state where their emission is quenched. This reversible process allows for the creation of soft materials that can translate external signals into a clear optical output. semanticscholar.org
Nanomaterial Integration
Integrating luminescent compounds like this compound into nanomaterials is a powerful strategy for enhancing and controlling their optical properties. Architectures such as core-shell nanoparticles offer a sophisticated method for tuning luminescence and protecting the fluorophore from environmental effects.
The core-shell nanoparticle design is a versatile platform for creating advanced luminescent materials. In a typical arrangement, a luminescent core is encapsulated within a shell of a different material. This shell can passivate the surface of the core, reducing non-radiative decay pathways and significantly enhancing luminescence efficiency. nih.gov By using an active shell doped with other luminescent ions, it is possible to facilitate energy transfer processes between the core and shell, allowing for the fine-tuning of the final emission color and decay dynamics. nih.govresearchgate.net
While specific examples of this compound being integrated into a classic inorganic core-shell structure are not widely documented, the compound and its derivatives have been successfully formulated into organic nanoparticles. Research has shown that aqueous dispersions of nanoparticles (with diameters around 150 nm) can be prepared from quadrupolar 1,4-bis(cyanostyryl)benzene derivatives. rsc.orgrsc.org This process of nanoaggregation was found to dramatically intensify the fluorescence of the compound, especially in polar media where it would otherwise be quenched. rsc.orgrsc.org This enhancement is a form of nanomaterial integration that leverages the AIE properties of the molecule to create highly bright nanoprobes.
Photonics and Nonlinear Optics
This compound and its derivatives are classified as quadrupolar molecules, a structural motif that is highly favorable for nonlinear optical (NLO) applications. Their symmetric donor-π-acceptor-π-donor design gives rise to exceptionally large two-photon absorption (TPA) cross-sections, a key NLO property. korea.ac.kr
TPA is a process where a molecule absorbs two photons of lower energy light simultaneously to reach the same excited state that would be accessed by absorbing one photon of higher energy. This phenomenon is the foundation for applications such as two-photon fluorescence microscopy, 3D optical data storage, and optical power limiting. korea.ac.kr
Research into specific derivatives has demonstrated that these molecules exhibit strong one- and two-photon induced fluorescence. rsc.orgrsc.org A significant finding is that the TPA properties can be dramatically enhanced through aggregation. When formulated as organic nanoparticles in an aqueous dispersion, the TPA cross-section of a derivative was found to increase by a factor of 21. rsc.orgrsc.org This aggregation-enhanced TPA leads to intense up-converted fluorescence, where near-infrared excitation light is converted into visible emission. This makes these materials excellent candidates for use as probes in biophotonics, where deeper tissue penetration and lower scattering of near-infrared light are advantageous. rsc.orgrsc.orgresearchgate.net
Table 3: Nonlinear Optical Properties of a 1,4-Bis(cyanostyryl)benzene Derivative
| Property | Observation in Solution | Observation in Nanoaggregate Form | Enhancement Factor |
|---|---|---|---|
| Fluorescence | Strong in nonpolar solvents, quenched in polar solvents | Greatly intensified in polar media | - |
Data based on studies of β-CSB-TP isomers. rsc.orgrsc.org
Two-Photon Luminescence Phenomena
This compound (CSB) and its derivatives are known for their significant two-photon absorption (TPA) properties, a phenomenon where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This characteristic is highly valuable for applications such as two-photon fluorescence microscopy, which offers advantages like deeper tissue penetration and reduced photodamage in biological imaging confer.co.nz.
Research into quadrupolar CSB-based isomeric molecules, specifically α- and β-CSB-TPs, has shown that the positioning of the cyano group can fine-tune the one- and two-photon absorptivities rsc.org. The β-CSB-TP isomer, for instance, exhibits longer absorption and fluorescence wavelengths and higher absorptivities compared to its α-counterpart rsc.org. In nonpolar solvents like toluene, these isomers demonstrate strong one- and two-photon induced fluorescence rsc.org.
A remarkable characteristic of these compounds is the aggregation-enhanced two-photon absorption. While they may show quenched fluorescence in polar media, the formation of nanoaggregates can lead to a significant intensification of fluorescence. For example, aqueous dispersions of nanoparticles of a CSB derivative resulted in a 21-fold increase in the TPA cross-section, leading to intense up-converted fluorescence rsc.org.
The two-photon action cross-section, a measure of the efficiency of two-photon induced fluorescence, has been quantified for various derivatives. For a cationic water-soluble derivative, 1,4-bis{4'-[N,N-bis(6''-trimethylammoniumhexyl)amino]styryl}benzene tetrabromide (C1), the two-photon action cross-section was found to increase significantly upon forming inclusion complexes with cyclodextrins confer.co.nznih.gov. This enhancement is attributed to the reduction of photoinduced charge transfer quenching upon complexation confer.co.nznih.gov.
Below is a table summarizing the two-photon action cross-sections for a cationic 1,4-bis(styryl)benzene derivative and its inclusion complexes.
| Compound | Two-Photon Action Cross-Section (ηδ) in GM¹ |
| C1 | 200 |
| C1/β-CD | 400 |
| C1/γ-CD | 460 |
| C1/(3γ:β)-CD | 650 |
¹GM stands for Goeppert-Mayer units (10⁻⁵⁰ cm⁴ s photon⁻¹). Data sourced from studies on a specific cationic derivative confer.co.nznih.gov.
The design of multi-branched structures based on a benzene (B151609) core has also been explored to enhance TPA cross-sections. These complex structures can exhibit strong electronic coupling between conjugated arms, leading to a cooperative enhancement of TPA researchgate.net. For instance, a trimeric structure showed a TPA cross-section more than six times larger than its monomeric counterpart researchgate.net. The peak TPA cross-section values for some 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives have been measured to be in the range of (50-2620) × 10⁻⁵⁰ cm⁴ s/photon korea.ac.kr.
Characterization of Nonlinear Optical (NLO) Properties
The characterization of the nonlinear optical (NLO) properties of this compound and related compounds is crucial for their application in photonics and optoelectronics. NLO materials can alter the properties of light, which is fundamental for technologies like optical switching and frequency conversion. The NLO response in these organic molecules arises from their molecular structure, particularly the presence of donor and acceptor groups connected by a π-conjugated bridge.
Various techniques are employed to characterize the NLO properties of these materials. One common method is the Z-scan technique, which is used to measure the third-order NLO properties, including the nonlinear absorption and nonlinear refraction nih.gov. Theoretical calculations, often using Density Functional Theory (DFT), are also widely used to predict and understand the NLO responses, such as polarizability (α) and hyperpolarizability (β and γ) nih.gov. These computational studies help in designing molecules with enhanced NLO properties by modifying acceptor and donor groups or extending the π-conjugation length korea.ac.krnih.gov.
Studies on various stilbene and diphenylbutadiene derivatives, which share structural similarities with CSB, have been conducted to evaluate their potential as NLO materials. For these molecules, the non-centrosymmetric arrangement of chromophores in the solid state is critical for achieving second-order NLO activity, such as second harmonic generation (SHG) rsc.org. The SHG intensity of one stilbene polymorph was found to be over 32 times that of the urea reference, a standard material for NLO comparisons rsc.org.
The relationship between molecular structure and NLO properties is a key area of investigation. For example, in 1,3,5-tricyano-2,4,6-tris(styryl)benzene derivatives, it was observed that the peak TPA cross-section value increases with the strength of the electron donor and the conjugation length korea.ac.kr. This provides a clear strategy for the synthesis of new NLO materials with tailored properties. The intramolecular charge transfer from donor to acceptor groups plays a significant role in determining the magnitude of the NLO response nih.gov.
The table below presents key NLO parameters for a theoretically designed non-fullerene acceptor-based compound, illustrating the type of data obtained from computational characterization.
| Parameter | Value | Unit |
| Linear Polarizability ⟨α⟩ | 3.485 × 10⁻²² | esu |
| First Hyperpolarizability (β_total) | 13.44 × 10⁻²⁷ | esu |
| Second-Order Hyperpolarizability ⟨γ⟩ | 3.66 × 10⁻³¹ | esu |
Note: This data is for a related, computationally studied compound (MSTD7) to exemplify the parameters measured in NLO characterization nih.gov.
Emerging Research Avenues and Future Outlook
Molecular Design Principles for Tailored Photophysical Properties and Emission Control
The optical behavior of CSB derivatives is highly sensitive to their molecular architecture. Researchers are actively exploring rational design principles to control their photophysical properties, particularly their emission characteristics in both solution and the solid state. A key strategy involves the introduction of various substituent groups onto the core CSB skeleton.
The electronic nature of these substituents plays a critical role. By attaching electron-donating groups (donors) and electron-accepting groups (acceptors), researchers can create "push-pull" systems that modulate the energy levels of the molecule's frontier orbitals (HOMO and LUMO), thereby tuning the emission color. For instance, modifying a p-bis(2,2-dicyanovinyl)benzene backbone with substituents of increasing electron-donating ability results in a predictable red-shift in emission wavelength, spanning a significant portion of the visible spectrum. nih.gov This principle allows for the systematic design of fluorophores with customized emission colors from blue to red-orange. nih.govresearchgate.net
Another powerful design principle is the induction of Aggregation-Induced Emission (AIE). Many traditional dyes suffer from Aggregation-Caused Quenching (ACQ), where their fluorescence diminishes in the solid state due to strong intermolecular π–π stacking. nih.gov To overcome this, CSB derivatives can be designed with bulky side chains or non-planar conformations that hinder close packing. nih.gov This restriction of intramolecular rotation (RIR) in the aggregated state blocks non-radiative decay pathways, leading to enhanced solid-state emission. nih.gov For example, attaching alkoxy chains of varying lengths to the phenyl rings can modulate the packing arrangements and significantly boost the solid-state fluorescence quantum yield, with some derivatives reaching up to 60.3%. nih.gov
The strategic placement of cyano groups has also been shown to have a profound impact. Theoretical studies on bis(cyanostyryl)pyrrole derivatives revealed that the position of the cyano substituent dictates whether a compound exhibits AIE. rsc.org Isomers can have dramatically different energy barriers for non-radiative decay in solution versus the aggregated state, explaining why one might be strongly emissive in solids while the other is not. rsc.org
| Compound Series | Substituent Modification | Effect on Emission Wavelength (Solid State) | Key Design Principle |
|---|---|---|---|
| p-bis(2,2-dicyanovinyl)benzene derivatives | Increasing electron-donating strength of substituents | Red-shift from 467 nm to 622 nm | Donor-Acceptor Interaction |
| 1,4-bis[2,2-bis(4-alkoxyphenyl)vinyl]benzenes | Varying length of alkoxy side chains (e.g., n-C6H13) | Modulation of solid-state quantum yield (up to 60.3%) | Aggregation-Induced Emission (AIE) via steric hindrance |
| 1,4-bis-(α-cyano-4-(2-alkyloxystyryl))- 2,5-dimethoxybenzenes | Increasing length of peripheral alkyloxy groups (C12 or C18) | Dominant blue emission | Balancing π-π and aliphatic interactions |
Challenges in Controlling Solid-State Emission and Precise Molecular Packing for Desired Functionalities
While molecular design provides powerful tools, achieving precise control over solid-state emission remains a significant challenge. The photophysical properties of CSB derivatives in the solid state are intimately linked to their intermolecular arrangement, or molecular packing. Subtle variations in packing can lead to drastically different optical phenomena, such as polymorphism-dependent emission, where different crystalline forms of the same compound emit different colors. nih.gov
A primary challenge is managing the formation of excimers (excited-state dimers), which can occur in closely packed crystals. Excimer emission is typically red-shifted compared to the emission of isolated molecules (monomer emission) and can be an undesirable energy-loss pathway. researchgate.netnih.gov For example, crystalline samples of one CSB fluorophore exhibited orange fluorescence (620 nm) due to excimer formation, whereas its amorphous state or solution showed green monomer fluorescence (507 nm). nih.gov Controlling the balance between monomer and excimer emission requires precise command over intermolecular distances and orientations, which is difficult to predict and achieve.
The competition between different intermolecular forces, such as π–π stacking and weaker van der Waals interactions from aliphatic side chains, further complicates control. researchgate.net Achieving a desired packing arrangement—for instance, a herringbone structure versus a co-facial π-stacked structure—is critical for functionality but is governed by a delicate thermodynamic and kinetic interplay during crystallization. nih.gov
Furthermore, many CSB derivatives exhibit mechanochromic luminescence, where the emission color changes in response to mechanical force like grinding. nih.govnih.gov This occurs because grinding can disrupt the crystal lattice, converting the material into a higher-energy amorphous state with different emission properties. nih.gov While this is a desirable property for sensing applications, the stability and reversibility of these states present a control challenge. The amorphous state can sometimes be reverted to the crystalline state through solvent fuming or heating, but achieving robust and repeatable cycles is a key research objective. nih.gov
Novel Supramolecular Architectures for Enhanced and Multi-Stimuli Responsive Functionality
To move beyond the limitations of single-molecule properties and covalent crystals, researchers are constructing novel supramolecular architectures using non-covalent interactions. This approach allows for the creation of dynamic, "smart" materials where the assembly and, consequently, the function can be controlled by external stimuli.
Halogen bonding has emerged as an effective tool for organizing cyanostilbene-based molecules into functional assemblies. By co-crystallizing nitro-cyanostilbenes (as halogen bond acceptors) with iodofluorobenzene derivatives (as halogen bond donors), researchers have created the first examples of halogen-bonded fluorescent liquid crystals. beilstein-journals.org The strength of the halogen bond and the length of alkyl chains on the molecules were found to directly influence the liquid crystalline phase behavior and fluorescence properties, demonstrating a modular approach to tuning material properties. beilstein-journals.org
Self-assembly driven by a combination of hydrogen bonding, π-stacking, and dipole-dipole interactions can lead to the formation of well-defined nanostructures like fibers, nanowires, and spherical nanoparticles. nih.govrsc.org For instance, cyanostilbene derivatives functionalized with benzamide (B126) units can undergo supramolecular polymerization to form helical aggregates that exhibit circularly polarized luminescence (CPL), a property valuable for advanced optical technologies. nih.gov
The integration of these supramolecular systems with stimuli-responsive moieties enables multi-stimuli control. Materials can be designed to respond to a range of inputs including light, pH changes, temperature, and chemical analytes. thno.orgrsc.orgnih.gov For example, the photochemical reactivity of a CSB derivative was found to be state-dependent: in its amorphous state, UV light exposure caused a pronounced emission color change from orange to green, while the crystalline state was non-responsive. nih.gov This difference in reactivity between states was exploited to pattern the emission color of thin films. nih.gov Such systems, where multiple non-covalent forces operate in concert, open pathways to materials with complex, programmable behaviors. rsc.org
Integration into Advanced Smart Materials and Next-Generation Devices
The tunable and responsive properties of 1,4-Bis(4-Cyanostyryl)Benzene derivatives make them highly attractive for integration into a new generation of smart materials and devices. Their high solid-state fluorescence quantum yields are particularly relevant for applications in optoelectronics.
One of the most promising areas is in organic light-emitting diodes (OLEDs). nih.govnih.gov Materials that exhibit both color-tunability and high solid-state efficiency can serve as emitters in OLED displays and lighting, potentially offering purer colors and higher performance. The development of CSB derivatives with AIE properties is especially crucial for fabricating efficient solid-state devices that avoid the pitfalls of aggregation-caused quenching. nih.gov
In the realm of smart materials, these compounds are being incorporated into responsive systems. For example, 1,4-Bis(α-cyano-4-methoxystyryl)benzene has been used as a dopant in liquid crystalline elastomers (LCEs) to create microactuators. researchgate.net These LCE micropillars exhibit simultaneous thermomechanical deformation (they contract upon heating) and a corresponding change in photoluminescence, effectively linking mechanical action with an optical signal. researchgate.net Such materials could find use in soft robotics, sensors, and reconfigurable optical elements.
The sensitivity of their fluorescence to mechanical force (mechanochromism) and their environment also positions them as excellent candidates for fluorescent sensors. nih.govnih.gov They could be used to detect mechanical stress in materials, visualize damage, or act as security inks. Furthermore, derivatives such as 1,4-bis(4-methylstyryl)benzene (B1337049) are being investigated for organic semiconductor lasers and organic field-effect transistors (OFETs), highlighting their potential in high-performance optoelectronic applications. nih.gov The use of CSB as a fluorescent brightener in polymers and textiles is an established commercial application that underscores its robustness and optical performance. cymitquimica.comvision-systems.com
Q & A
Q. Table 1: Example Spectral Data (DMF Solvent)
| Property | Value (λ, nm) | Method | Reference |
|---|---|---|---|
| Absorbance Maxima | 350–370 | UV-Vis Spectroscopy | |
| Fluorescence Maxima | 420–450 | Fluorescence Spectro. | |
| Quantum Yield (Φ) | 0.6–0.8 | Integrating Sphere |
Advanced: How can computational methods resolve contradictions in reported nonlinear optical (NLO) properties of this compound?
Answer:
Conflicting NLO data (e.g., hyperpolarizabilities) may arise from basis set limitations or solvent effects. Mitigate via:
- Multi-Level Theory : Compare Hartree-Fock (HF), MP2, and DFT (B3LYP) results to isolate electron correlation effects .
- Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent interactions in Gaussian03 .
- Validation : Cross-check with experimental hyper-Rayleigh scattering (HRS) data where available .
Basic: What protocols ensure safe handling of this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust; maintain airborne concentrations below 1 mg/m³ .
- Spill Management : Collect powder with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design experiments to evaluate metal-ion chelation efficacy of this compound derivatives?
Answer:
- Spectroscopic Titration : Monitor UV-Vis/fluorescence quenching upon incremental addition of metal ions (e.g., Cu²⁺, Fe³⁺) .
- Job’s Plot Method : Determine stoichiometry of metal-ligand complexes .
- DFT Calculations : Optimize geometry and predict binding energies using B3LYP/6-31G* in Gaussian03 .
Basic: What techniques are suitable for determining thermodynamic properties (e.g., melting point, enthalpy of vaporization)?
Answer:
- Differential Scanning Calorimetry (DSC) : Measure melting point (188–192°C) and phase transitions .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds (>300°C) .
- Vapor Pressure Measurements : Use Antoine equation parameters (log₁₀P = A − B/(T + C)) with data from NIST .
Q. Table 2: Thermodynamic Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 188–192°C | DSC | |
| ΔvapH° | 13.5 kcal/mol | GS/MS | |
| Boiling Point | 571.3°C | NIST Database |
Advanced: How to address inconsistencies in reported boiling points (e.g., 477–484 K) for this compound?
Answer:
Discrepancies arise from measurement techniques (e.g., static vs. dynamic methods). Resolve by:
- Standardization : Use IUPAC-recommended ebulliometry under controlled pressure .
- Critical Evaluation : Compare purity levels (≥99% in vs. lower grades) and calibration of instruments .
Basic: What crystallographic strategies are effective for resolving the molecular structure of this compound?
Answer:
- Single-Crystal XRD : Grow crystals via slow evaporation in chloroform/DMF. Refine using SHELXL .
- Twinned Data Handling : Apply TwinRotMat or PLATON for twinning corrections .
Advanced: What mechanisms explain acid generation during photodegradation of this compound?
Answer:
Under UV (254 nm), two pathways dominate:
S-O Bond Cleavage : Generates benzenesulfonic acid via phenylsulfonyl radical recombination .
Oxygen-Mediated Oxidation : O₂ reacts with solvent cage-escaped radicals to form peroxides, later hydrolyzing to acids .
Validate via HPLC-MS and pH titration during controlled irradiation experiments .
Basic: How to optimize synthesis of this compound for high purity?
Answer:
- Wittig-Horner Reaction : Use 4-cyanobenzaldehyde and 1,4-xylene bis(triphenylphosphonium bromide) in dry THF .
- Purification : Recrystallize from ethanol/DMF (3:1) and characterize via ¹H/¹³C NMR .
Advanced: How do solvent polarity and substituent effects influence the compound’s fluorescence anisotropy?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
